Product packaging for 2-Nitrobicyclo[2.2.1]heptane(Cat. No.:)

2-Nitrobicyclo[2.2.1]heptane

Cat. No.: B13519649
M. Wt: 141.17 g/mol
InChI Key: CXLHGMQQYZDPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrobicyclo[2.2.1]heptane is a synthetically versatile organic compound belonging to the nitronorbornane family, characterized by its bicyclic [2.2.1] heptane scaffold with a nitro functional group. This structure serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Compounds within this class are frequently utilized to study stereochemistry and regioselectivity in synthetic transformations, including reduction reactions to form corresponding amines and various functional group interconversions . The rigid norbornane framework is of particular interest in drug discovery and materials science for constructing complex, three-dimensional molecular architectures . Research into related nitrobicyclo[2.2.1]heptane derivatives has shown their significance in exploring hydrogen and halogen bonding patterns in crystal engineering, which informs the design of novel solid-state materials . This product is provided as a high-purity material to support these advanced research applications. It is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B13519649 2-Nitrobicyclo[2.2.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-nitrobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

CXLHGMQQYZDPLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitrobicyclo 2.2.1 Heptane and Its Derivatives

Direct Nitration Strategies of Bicyclo[2.2.1]heptane

Direct nitration of the saturated bicyclo[2.2.1]heptane scaffold presents a formidable challenge due to the inherent inertness of C-H bonds in alkanes. Traditional nitrating agents often require harsh conditions, leading to low yields and a mixture of products, including oxidation byproducts. pnas.org

One approach involves the use of powerful nitrating agents like nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻). pnas.org This reagent has shown success in nitrating various alkanes. pnas.org For instance, the nitration of cyclohexane (B81311) with nitronium hexafluorophosphate yields nitrocyclohexane. pnas.org However, applying this method to bicyclic systems like bicyclo[2.2.1]heptane has been reported to primarily yield oxidation products such as bicyclo[2.2.1]heptan-2-one. pnas.org

Regioselectivity and Stereoselectivity Control in Nitration Reactions

Controlling the regioselectivity and stereoselectivity of direct nitration on the bicyclo[2.2.1]heptane core is exceptionally difficult. The molecule possesses several distinct C-H bonds (exo, endo, bridgehead), and achieving selective nitration at the C-2 position is a significant hurdle. The reactivity of these bonds towards electrophilic attack by the nitronium ion (NO₂⁺) is influenced by subtle electronic and steric factors. pnas.org Research into the direct nitration of similar bicyclic systems, such as the nitration of 1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione with nitric acid, demonstrates the complexity of these reactions, often yielding a specific regioisomer based on the starting material's structure. thieme-connect.de

Diels-Alder Reactions for Bicyclo[2.2.1]heptane Scaffold Construction with Nitro Groups

The Diels-Alder reaction represents a powerful and widely utilized method for constructing the bicyclo[2.2.1]heptane skeleton with a pre-installed nitro group. wikipedia.org This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile, in this case, a nitroalkene. sigmaaldrich.com The reaction is known for its high degree of stereospecificity and its ability to create complex cyclic systems in a single step. wikipedia.org

Cycloaddition Reactions Involving Nitroalkenes

Nitroalkenes are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitro group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. mdpi.com A classic example is the reaction of cyclopentadiene (B3395910) with a nitroalkene. rsc.org

For instance, the reaction of 2-nitropropene (B1617139) with cyclopentadiene yields a mixture of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene and its endo-methyl-exo-nitro epimer. rsc.org Similarly, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated to produce novel monofluorinated norbornenes. chemrxiv.org The cycloaddition of nitroethylene (B32686) with cyclopentadiene is another fundamental example of this synthetic strategy. acs.org

Influence of Dienophile and Diene Structure on Adduct Formation

The structure of both the diene and the dienophile significantly influences the outcome of the Diels-Alder reaction. sigmaaldrich.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com The steric and electronic properties of substituents on both reactants dictate the regioselectivity and stereoselectivity of the adduct formation. wikipedia.org

In the context of synthesizing 2-nitrobicyclo[2.2.1]heptane derivatives, the choice of substituted cyclopentadienes and nitroalkenes allows for the introduction of various functionalities into the final product. For example, using a substituted cyclopentadiene can lead to a bicyclic system with substituents at specific positions. The reaction of α-nitrocinnamates with dienes has been systematically studied to investigate their reactivity and regioselectivity. semanticscholar.org

Stereochemical Outcomes (Endo/Exo Selectivity) in Diels-Alder Routes

A critical aspect of the Diels-Alder reaction is its stereoselectivity, particularly the preference for either the endo or exo adduct. wikipedia.org In the reaction of cyclopentadiene with a dienophile, the endo product is often the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. libretexts.org

However, the endo/exo selectivity can be influenced by various factors, including the specific reactants, solvent, and the use of Lewis acid catalysts. caltech.edunih.gov For example, the Diels-Alder reaction of 2-nitropropene and cyclopentadiene gives adducts where the nitro group is predominantly in the endo position. In the reaction of 3-isopropyl-2-nitro-1-propene with cyclopentadiene, a mixture of the rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene and the rac-3-endo-isopropyl-2-exo-nitrobicyclo[2.2.1]hept-5-ene is formed. acs.org Computational studies have been employed to gain deeper insights into the factors governing endo/exo selectivity. chemrxiv.orgnih.gov

Table 1: Diels-Alder Reactions for the Synthesis of Nitrobicyclo[2.2.1]heptene Derivatives
DieneDienophileProduct(s)Key FindingsReference(s)
Cyclopentadiene2-Nitropropene5-exo-methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene and 5-endo-methyl-5-exo-nitrobicyclo[2.2.1]hept-2-eneThe reaction yields a separable mixture with the endo-nitro isomer being the major product (85:15 ratio). rsc.org
Cyclopentadiene3-Isopropyl-2-nitro-1-propenerac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene and rac-3-endo-isopropyl-2-exo-nitrobicyclo[2.2.1]hept-5-eneA mixture of exo and endo isomers is produced, which can be challenging to separate. acs.org
Cyclopentadieneβ-Fluoro-β-nitrostyrenes5-exo-fluoro-5-endo-nitro-6-exo-aryl-norbornene and 5-endo-fluoro-5-exo-nitro-6-endo-aryl-norborneneYields novel monofluorinated norbornenes. The endo/exo selectivity is influenced by substituents on the aryl group. chemrxiv.org
Furan (B31954)Methyl 3-nitroacrylateDiels-Alder and Michael adductsBoth cycloaddition and conjugate addition products are formed. researchgate.net

Approaches Involving Nitro-Functionalization of Pre-formed Bicyclic Precursors

An alternative strategy for synthesizing this compound involves the introduction of the nitro group onto a pre-existing bicyclo[2.2.1]heptane or bicyclo[2.2.1]heptene skeleton. This approach can offer better control over the position and stereochemistry of the nitro group.

One such method involves the synthesis of 7-nitrobicyclo[2.2.1]heptane from bicyclo[2.2.1]hept-2-ene. thieme-connect.com This multi-step synthesis proceeds via the formation of 7-aminobicyclo[2.2.1]heptane, which is then oxidized to the corresponding nitro compound using an oxidizing agent like m-chloroperoxybenzoic acid. thieme-connect.com

Another example is the hydroboration-oxidation of nitrobicyclo[2.2.1]heptene derivatives. The Diels-Alder adducts of 2-nitropropene and cyclopentadiene can be subjected to hydroboration-oxidation to yield various isomeric nitrobicyclo[2.2.1]heptan-2-ols. rsc.org These alcohols can then be further oxidized to the corresponding ketones. rsc.org

Furthermore, bicycloannulation of enolates with nitro-olefins can lead to the formation of tricyclic systems that can be considered derivatives of nitrobicyclo[2.2.1]heptane. cdnsciencepub.com For example, the reaction of cyclohexenone enolates with nitro-olefins can produce tricyclo[3.2.1.0²,⁷]octan-6-ones. cdnsciencepub.com

Table 2: Functionalization of Pre-formed Bicyclic Precursors
Starting MaterialReagent(s)ProductDescriptionReference(s)
Bicyclo[2.2.1]hept-2-ene1. Series of steps to form 7-aminobicyclo[2.2.1]heptane 2. m-Chloroperoxybenzoic acid7-Nitrobicyclo[2.2.1]heptaneA multi-step synthesis involving the formation of an amino intermediate followed by oxidation. thieme-connect.com
5-exo-Methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene1. Hydroboration-oxidation 2. Ruthenium tetraoxide6-endo-Nitro- and 5-endo-nitrobicyclo[2.2.1]heptan-2-exo-ols, followed by oxidation to ketonesFunctionalization of the double bond in a pre-formed nitrobicyclo[2.2.1]heptene. rsc.org
Isophorone enolate1-Nitropropene, HMPATricyclo[3.2.1.0²,⁷]octan-6-one derivativesBicycloannulation reaction involving a nitro-olefin. cdnsciencepub.com

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound

The generation of single-enantiomer bicyclic compounds is crucial for applications in medicinal chemistry and materials science. Asymmetric synthesis of this compound is primarily achieved through two strategic approaches: the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, and the application of chiral catalysts to create an asymmetric environment.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as the most powerful method for constructing the bicyclo[2.2.1]heptane core. To render this reaction asymmetric, chirality can be introduced either via an auxiliary temporarily attached to one of the reactants or through a substoichiometric amount of a chiral catalyst.

Chiral Auxiliaries: A common strategy involves the use of chiral molecules that are covalently bonded to the nitroalkene dienophile. rsc.org Sugar-derived nitroalkenes have been successfully employed for this purpose, where the carbohydrate moiety acts as a chiral auxiliary. researchgate.net For instance, the thermal Diels-Alder reaction between freshly cracked cyclopentadiene and nitroalkenes derived from sugars proceeds to form functionalized and enantiomerically pure nitronate intermediates, which then rearrange to the final cycloadducts. researchgate.net Studies using (E)-1,2-dideoxy-1-nitroalkenes derived from D-mannose and D-galactose in reactions with furan have demonstrated the utility of this approach, yielding chiral 3-nitro-7-oxabicyclo[2.2.1]heptane derivatives. nih.gov The inherent chirality of the sugar backbone effectively controls the facial selectivity of the cycloaddition. researchgate.net

Table 1: Asymmetric Diels-Alder Reactions Using Sugar-Derived Chiral Auxiliaries researchgate.netnih.gov
DieneChiral Nitroalkene SourceResulting ScaffoldKey Feature
CyclopentadieneNitroalkene from sugar scaffoldChiral this compound precursorForms stable, enantiomerically pure nitronate intermediates. researchgate.net
FuranNitroalkene from D-mannoseChiral 3-Nitro-7-oxabicyclo[2.2.1]heptaneReaction proceeds quantitatively under high pressure (13 kbar). nih.gov
FuranNitroalkene from D-galactoseChiral 3-Nitro-7-oxabicyclo[2.2.1]heptaneYields a mixture of four possible stereoisomers. nih.gov

Catalytic Asymmetric Methods: The use of chiral catalysts is often a more atom-economical approach. rsc.org Chiral Lewis acids and, more recently, organocatalysts have been developed to catalyze enantioselective Diels-Alder reactions. While dienophiles with chelating carbonyl groups are common, the activation of nitroalkenes presents unique challenges due to their tendency to undergo other reaction pathways. rsc.org

Despite these challenges, specific catalytic systems have been developed. For example, double hydrogen bond donor catalysts based on a 1-azahelicene structure have been shown to effectively catalyze the nitroalkene Diels-Alder reaction between cyclopentadiene and nitroethylene, yielding the desired this compound adduct with definite enantioselectivity. rsc.org This reaction proceeds with high π-facial selectivity for both the diene and dienophile, with no exo isomer detected by ¹H-NMR analysis. rsc.org Theoretical studies using Density Functional Theory (DFT) have also been applied to understand the mechanism of Lewis acid-catalyzed Diels-Alder reactions involving nitroalkenes. frontiersin.org

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative. researchgate.net Resolution involves separating enantiomers, often by converting them into diastereomers that have different physical properties, or by using a chiral environment to interact differently with each enantiomer.

A modern and powerful method for enantiomer separation is preparative chiral chromatography. Supercritical Fluid Chromatography (SFC) is particularly effective for this purpose. A specific application of this technique was demonstrated in the multigram-scale synthesis of the enantiomers of a bioactive compound, which began with the racemic Diels-Alder adduct (±)-5-isopropyl-2-exo-nitrobicyclo[2.2.1]hept-5-ene. nih.gov In this process, the initial nitro compound was converted to a carbamate (B1207046) derivative, which was then subjected to chiral SFC. This method allowed for the efficient separation of the two enantiomers on a large scale. nih.gov

Table 2: Example of Chiral SFC Resolution for a Bicyclo[2.2.1]heptane Derivative nih.gov
ParameterCondition
TechniquePreparative chiral Supercritical Fluid Chromatography (SFC)
Substratep-Nitrobenzyl (pNZ) carbamate derivative of a bicyclo[2.2.1]heptan-amine
Mobile PhaseTypically a mixture of supercritical CO₂ and a co-solvent (e.g., MeOH, iPrOH)
OutcomeSuccessful separation of enantiomers on a multigram scale. nih.gov

Cascade Reactions and Multi-component Syntheses Leading to this compound Scaffolds

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov Similarly, multi-component reactions (MCRs) combine three or more starting materials in one pot to form a complex product that incorporates atoms from most or all of the reactants. frontiersin.org These strategies offer significant advantages in terms of efficiency and atom economy.

While the direct assembly of the this compound scaffold via a dedicated MCR is not prominently documented, the core Diels-Alder reaction can serve as the first step in a cascade sequence. For instance, a review has highlighted the utility of tandem [4+2]/[3+2] cycloadditions of nitroalkenes for building complex carbocyclic compounds. mdpi.com Furthermore, research has shown that the Diels-Alder adduct, 2-nitrobicyclo[2.2.1]hept-2-ene, can undergo subsequent transformations, such as a Lewis acid-catalyzed rearrangement to produce cis-1-cyano-3-vinylcyclopentane, demonstrating a complex transformation indicative of a cascade process. scribd.com

Another sequential approach involves the Diels-Alder reaction to form a 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene, which is then subjected to hydroboration-oxidation. rsc.org This two-step, one-pot-like sequence efficiently yields isomeric nitrobicyclo[2.2.1]heptan-2-ols, rapidly increasing molecular complexity from simple starting materials. rsc.org Additionally, regio- and diastereospecific Wagner-Meerwein-type rearrangements have been investigated starting from camphor-derived 1-bromo-N-nitrobicyclo[2.2.1]heptan-2-imines, showcasing a cascade transformation on the pre-formed bicyclic scaffold. researchgate.net

The field of MCRs is extensive, with well-known named reactions like the Ugi and Passerini reactions providing access to a vast chemical space. frontiersin.orgorganic-chemistry.org These reactions are powerful tools for diversity-oriented synthesis. nih.gov However, the synthesis of the this compound core remains dominated by the two-component [4+2] cycloaddition between a diene and a nitroalkene.

Reactivity and Mechanistic Investigations of 2 Nitrobicyclo 2.2.1 Heptane

Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the 2-nitrobicyclo[2.2.1]heptane system. It can be transformed into a variety of other functional groups, most notably amines and carbonyls, and its acidic α-proton allows for the formation of nitronate intermediates, which are key to its diverse reactivity.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to the corresponding 2-aminobicyclo[2.2.1]heptane derivatives. These amines are valuable building blocks for various applications. researchgate.netchemicalbook.com Several methods have been employed for this reduction.

Catalytic hydrogenation is a common and effective method. For instance, ethyl 3-methyl-2-nitrobicyclo[2.2.1]heptane-2-carboxylate has been successfully reduced to the corresponding amino ester using Adams' platinum oxide (PtO₂) in acetic acid. oup.com Similarly, catalytic hydrogenation over palladium on carbon (Pd/C) is used to reduce nitro precursors to the desired amine. acs.org

Metal-based reductions also provide an efficient route. The reduction of a mixture of endo- and exo-3-isopropyl-2-nitrobicyclo[2.2.1]hept-5-ene has been accomplished using zinc dust in the presence of a proton source like ammonium (B1175870) formate (B1220265) in methanol (B129727). acs.org This method is effective for converting the nitro group to an amine without affecting other functionalities like a double bond in the bicyclic system. acs.org

Conversely, the synthesis of 7-nitrobicyclo[2.2.1]heptane has been achieved through the oxidation of 7-aminobicyclo[2.2.1]heptane using meta-chloroperoxybenzoic acid (m-CPBA), demonstrating the reversible nature of this functional group interconversion. thieme-connect.com

Table 1: Selected Reduction Reactions of this compound Derivatives

Starting Material Reagents and Conditions Product Reference(s)
Ethyl 3-methyl-2-nitrobicyclo[2.2.1]heptane-2-carboxylate PtO₂, Acetic Acid Ethyl 2-amino-3-methylbicyclo[2.2.1]heptane-2-carboxylate oup.com
rac-3-isopropyl-2-nitrobicyclo[2.2.1]hept-5-ene Zinc dust, Saturated Ammonium Formate, Methanol rac-3-isopropylbicyclo[2.2.1]heptan-2-amine acs.org
p-Nitrobenzyl protected amine precursor 10% Pd/C, H₂ atmosphere, THF Free amine acs.org

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into the corresponding aldehyde or ketone. researchgate.netorganic-chemistry.org This transformation typically involves the formation of a nitronate salt, which is subsequently hydrolyzed under strong acidic conditions (pH < 1). organic-chemistry.org

The application of the standard Nef reaction to the bicyclo[2.2.1]heptane system has met with mixed success. It has been reported that 5-nitrobicyclo[2.2.1]hept-2-enes fail to undergo the Nef reaction. mdma.ch This failure is attributed to homoallylic resonance, which stabilizes the nitronate intermediate and disfavors the formation of the required nitronic acid. mdma.ch In contrast, the analogous reaction proceeds in the bicyclo[2.2.2]octene series, where such stabilizing interactions are less significant. researchgate.net

To overcome the limitations of the traditional Nef reaction, alternative methods have been developed. A silicon-catalyzed variant has been shown to be effective for the conversion of bicyclic nitro compounds into ketones under anhydrous conditions. thieme-connect.com For example, 1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane can be converted to the corresponding ketone (camphor) in a 62% yield using potassium hydride (KH) and a catalytic amount of chlorotrimethylsilane (B32843) (Me₃SiCl) in 1,4-dioxane. thieme-connect.comthieme-connect.de This method avoids the harsh acidic conditions of the classic Nef reaction. thieme-connect.com

Table 2: Silicon-Catalyzed Nef Reaction of a Nitrobicyclo[2.2.1]heptane Derivative

Starting Material Reagents and Conditions Product Yield Reference(s)
1,7,7-Trimethyl-2-nitrobicyclo[2.2.1]heptane KH (1.1 equiv), Me₃SiCl (0.10 equiv), 1,4-dioxane 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor) 62% thieme-connect.comthieme-connect.de

The carbon atom adjacent to the nitro group in this compound is acidic, allowing for deprotonation by a base to form a nitronate anion (also known as an aci-nitro form). This intermediate is central to the reactivity of the nitro group, serving as a nucleophile in various carbon-carbon bond-forming reactions and as a precursor in the Nef reaction. organic-chemistry.org

The nitronate derived from endo-nitrobicyclo[2.2.1]heptene derivatives can act as an internal nucleophile. In reactions with electrophiles like N-bromosuccinimide in methanol, the nitro group participates in a neighboring-group capacity, leading to the regio- and stereoselective formation of functionalized nitrobicyclo[2.2.1]heptanols. rsc.org This process is proposed to proceed through the formation of an intermediate nitronate ester. rsc.org

Nitronates are also key intermediates in cycloaddition and annulation reactions. The conjugate addition of the kinetic enolate of a cyclohexenone to a nitroalkene, such as nitroethylene (B32686), generates a nitronate intermediate. cdnsciencepub.com This intermediate can then undergo an intramolecular cyclization and elimination of the nitrite (B80452) ion to form a tricyclic ketone, demonstrating a nitro-olefin bicycloannulation process. cdnsciencepub.com Furthermore, nitronates derived from α,β-unsaturated α-nitroesters can participate as dienophiles in Diels-Alder reactions, for example with cyclopentadiene (B3395910), to form cyclic α-nitroesters. oup.com

Rearrangement Reactions Involving the Bicyclic Skeleton

The rigid, strained nature of the bicyclo[2.2.1]heptane skeleton makes it prone to skeletal rearrangements, particularly when carbocationic intermediates are formed. The presence of a nitro group can influence the formation and fate of these carbocations.

The Wagner-Meerwein rearrangement is a characteristic reaction of the norbornyl system, involving a 1,2-shift of an alkyl, aryl, or hydrogen group to an adjacent carbocationic center, resulting in a more stable carbocation. wikipedia.org These rearrangements are often facile and can lead to significant changes in the carbon skeleton. wikipedia.org

In the context of nitrobicyclo[2.2.1]heptane derivatives, these rearrangements have been observed. For instance, the treatment of camphor-derived 1-bromo-N-nitrobicyclo[2.2.1]heptan-2-imines with potassium cyanide, followed by acidic conditions, initiates a regio- and diastereospecific Wagner-Meerwein-type rearrangement. researchgate.net The course of the rearrangement is dictated by the stability of the intermediate carbocation. researchgate.net These rearrangements can be used to synthesize enantiopure bridgehead-substituted norbornane (B1196662) derivatives. researchgate.net

The pinacol (B44631) rearrangement is another important carbocation-mediated transformation, classically involving the 1,2-migration of a group in a vicinal diol (1,2-diol) to form a ketone or aldehyde. msu.educdnsciencepub.com While not directly starting from this compound, related carbocationic processes can be considered.

Attempts to induce a pinacol-like rearrangement on a 2,3-exo-epoxide derived from 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene using various Lewis acids were unsuccessful. This suggests that the pinacol rearrangement of norbornyl epoxides is generally disfavored. However, the bicyclo[2.2.1]heptane skeleton is known to undergo pinacol-type rearrangements in other contexts, often as part of a more complex reaction cascade. u-szeged.huacs.org For example, an aza-Prins-pinacol rearrangement has been successfully employed to construct the 7-azabicyclo[2.2.1]heptane skeleton, highlighting the utility of such carbocationic processes in building related bicyclic systems. researchgate.net

Rearrangements Initiated by Nitro Group Participation

The rigid bicyclic framework of the nitrobicyclo[2.2.1]heptane system provides a unique scaffold for studying intramolecular reactions, including rearrangements where the nitro group acts as a participating neighboring group.

One significant rearrangement occurs during the treatment of 3-endo-nitrobicyclo[2.2.1]hept-5-ene-2-exo-carbonitrile with aqueous sodium hydroxide, followed by reacidification. This process leads to the isomerization of the nitro group from the exo to the endo position. rsc.org The initial Diels-Alder reaction between (E)-3-nitropropenenitrile and cyclopentadiene produces a mixture of 3-endo-nitro-2-exo-carbonitrile and 3-exo-nitro-2-endo-carbonitrile. rsc.org Upon base treatment and subsequent acidification, this mixture isomerizes to a new equilibrium containing the 3-endo-nitro-2-endo-carbonitrile isomer. rsc.org This suggests a rearrangement mechanism likely proceeding through a dianion intermediate, rather than a skeletal rearrangement involving a tricyclic intermediate. rsc.org

Neighboring-group participation by the nitro group is also evident in reactions with electrophiles. The endo-nitro isomers of nitrobicyclo[2.2.1]heptenes react with N-bromosuccinimide in methanol to yield functionalized nitrotrinorbornanols. rsc.org This transformation is proposed to proceed through the formation of an intermediate nitronate ester, highlighting the direct involvement of the nitro group in guiding the reaction pathway. rsc.org

Furthermore, acid-catalyzed Wagner-Meerwein-type rearrangements are observed in related systems. For instance, camphor-derived 1-bromo-N-nitrobicyclo[2.2.1]heptan-2-imines undergo regio- and diastereospecific rearrangements under acidic conditions. researchgate.net Similarly, an acid-induced rearrangement of a bicyclo[2.2.1]heptane epoxide derivative serves as a pathway to synthesize precursors for 7-hydroxynitrobicyclo[2.2.1]heptane systems. journals.co.za

Electrophilic and Nucleophilic Reactions of the Bicyclic Core

The bicyclo[2.2.1]heptane core, substituted with a nitro group, undergoes a variety of electrophilic and nucleophilic reactions, leading to a range of functionalized derivatives.

The double bond in nitrobicyclo[2.2.1]heptene derivatives is susceptible to electrophilic attack. Hydroboration-oxidation of 5-methyl-5-nitrobicyclo[2.2.1]heptene isomers yields mixtures of the corresponding 5- and 6-nitrobicyclo[2.2.1]heptan-2-exo-ols. rsc.org The reaction of endo-nitrobicyclo[2.2.1]heptenes with mercury(II) trifluoroacetate (B77799) in methanol results in both a nitro-group participation product and a cis,exo-methoxymercuriation product. rsc.org

The functional groups introduced onto the bicyclic core can undergo further transformations. The secondary alcohols formed from hydroboration-oxidation can be oxidized to the corresponding ketones using reagents like ruthenium tetraoxide. rsc.org These ketones, in turn, can be reduced to the endo-alcohols using reducing agents such as sodium borohydride (B1222165) or K-selectride. rsc.org

Nucleophilic substitution reactions have also been reported. For example, the ethoxy group in 3-ethoxy-2-nitrobicyclo[2.2.1]heptane can be displaced under suitable conditions. evitachem.com

Starting Material Reagents Major Product(s) Reference
5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene1. BH3-THF 2. H2O2, NaOH6-endo-nitro- and 5-endo-nitrobicyclo[2.2.1]heptan-2-exo-ols rsc.org
6-endo-nitrobicyclo[2.2.1]heptan-2-exo-olRuO46-endo-nitrobicyclo[2.2.1]heptan-2-one rsc.org
6-endo-nitrobicyclo[2.2.1]heptan-2-oneK-selectride or NaBH46-endo-nitrobicyclo[2.2.1]heptan-2-endo-ol rsc.org
endo-nitrobicyclo[2.2.1]heptenesN-bromosuccinimide, MeOHFunctionalised nitrotrinorbornanols rsc.org
endo-nitrobicyclo[2.2.1]heptenesHg(OCOCF3)2, MeOHcis,exo-methoxymercuriation and nitro-group participation products rsc.org

Stereochemical Aspects of Reactivity and Product Formation

The stereochemistry of this compound derivatives plays a critical role in their reactivity and dictates the stereochemical outcome of their reactions. The rigid, conformationally constrained bicyclic system allows for distinct exo and endo faces for substituent approach.

In the Diels-Alder synthesis of nitrobicyclo[2.2.1]heptene derivatives, the nitro group predominantly adopts the endo position in the resulting adducts. For example, the reaction of 2-nitropropene (B1617139) with cyclopentadiene yields an 85:15 mixture of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene and the 5-endo-methyl-5-exo-nitro epimer. rsc.org Similarly, the cycloaddition of (E)-3-nitropropenenitrile with cyclopentadiene gives a 9:1 mixture favoring the 3-endo-nitro-2-exo-carbonitrile isomer over the 3-exo-nitro-2-endo-carbonitrile. rsc.org

The stereochemistry of existing substituents profoundly influences subsequent reactions. During the hydroboration-oxidation of 5-methyl-5-nitrobicyclo[2.2.1]heptenes, the hydroxyl group is introduced exclusively on the exo face. rsc.org Conversely, the reduction of nitrobicyclo[2.2.1]heptan-2-ones with hydride reagents like sodium borohydride or the bulkier K-selectride leads to the formation of the corresponding endo-alcohols. rsc.org

Isomerization between stereoisomers is a key feature of this system's chemistry. The base-catalyzed isomerization of 3-nitrobicyclo[2.2.1]hept-5-ene-2-carbonitrile isomers demonstrates that the stereochemistry at the carbon bearing the nitro group can be inverted. rsc.org An initial mixture of 3-endo-nitro-2-exo-carbonitrile and 3-exo-nitro-2-endo-carbonitrile rearranges to an equilibrium mixture that also includes the 3-endo-nitro-2-endo-carbonitrile isomer, indicating a change in the stereochemistry of the nitrile-bearing carbon as well. rsc.org

Reactant Isomer(s) Reaction Product Stereochemistry Reference
2-Nitropropene and CyclopentadieneDiels-AlderPredominantly endo-nitro adduct rsc.org
(E)-3-Nitropropenenitrile and CyclopentadieneDiels-AlderPredominantly 3-endo-nitro-2-exo-carbonitrile rsc.org
5-Methyl-5-nitrobicyclo[2.2.1]heptenesHydroboration-OxidationExclusively exo-alcohols rsc.org
Nitrobicyclo[2.2.1]heptan-2-onesReduction (NaBH4 or K-selectride)Predominantly endo-alcohols rsc.org
3-endo-nitro-2-exo-carbonitrile / 3-exo-nitro-2-endo-carbonitrileBase-catalyzed IsomerizationEquilibrium mixture including 3-endo-nitro-2-endo-carbonitrile rsc.org

Detailed Mechanistic Studies through Kinetic and Isotopic Labeling Approaches

To elucidate the complex reaction mechanisms of this compound derivatives, researchers have employed detailed mechanistic studies, including isotopic labeling. These methods provide insight into the pathways of rearrangement and isomerization reactions.

A notable example is the investigation into the base-catalyzed exo to endo isomerization of the nitro group in 3-nitrobicyclo[2.2.1]hept-5-ene-2-carbonitrile. rsc.org To distinguish between a mechanism involving proton abstraction and subsequent reprotonation versus a skeletal rearrangement, deuteriation studies were conducted. rsc.org The experiments revealed that the isomerization likely proceeds through a dianion intermediate formed by the removal of protons from both C-2 and C-3. rsc.org Crucially, these studies ruled out an alternative pathway involving a skeletal rearrangement through a tricyclo[2.2.1.0²⁶]heptane (nortricyclane) intermediate. rsc.org

While specific kinetic isotope effect (KIE) data for this compound itself are not extensively detailed in the provided search context, the principles of KIE are fundamental to such mechanistic probes. nih.gov The replacement of a proton with a deuteron (B1233211) can alter reaction rates, and the magnitude of this change (or lack thereof) provides evidence for which bonds are broken or formed in the rate-determining step of a reaction. nih.gov The deuteriation studies on the nitrobicyclo[2.2.1]heptene carbonitrile system are a practical application of these principles to differentiate between possible mechanistic pathways. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Nitrobicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For derivatives of 2-nitrobicyclo[2.2.1]heptane, ¹H and ¹³C NMR are fundamental in establishing the carbon skeleton and the relative stereochemistry of substituents. researchgate.net The rigid nature of the bicyclic system often results in well-resolved signals, although the complexity of coupling patterns can be challenging to interpret.

The stereochemical assignment is often aided by the analysis of proton-proton coupling constants (J-couplings) and through-space interactions. For instance, in a study of 5-methyl-5-nitrobicyclo[2.2.1]hept-2-enes, the endo-nitro isomer was distinguished from the exo-nitro isomer based on the deshielding effect of the nitro group on the syn-vicinal proton at C-6. The endo-nitro compound exhibited a significant downfield shift for the 6-endo proton, which also showed a characteristic long-range W-coupling to the syn-proton on the C-7 bridge.

To unravel the complex spin systems and definitively assign stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.orgua.es By revealing which protons are coupled to each other, typically through two or three bonds, COSY is invaluable for tracing out the connectivity of the proton framework within the bicyclo[2.2.1]heptane system. wikipedia.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com This provides a direct link between the proton and carbon skeletons, confirming the assignment of carbon resonances and identifying which protons are attached to which carbons. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings between protons and carbons, typically over two or three bonds. ua.esyoutube.com It is particularly powerful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the context of this compound derivatives, HMBC can establish the connectivity between the nitro-bearing carbon and neighboring protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This allows for the differentiation between endo and exo substituents, as well as the relative orientation of groups on the bicyclic frame.

For example, in the structural determination of derivatives of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, Mosher's amide analysis, a ¹H NMR-based method, was used to determine the absolute configuration by analyzing the chemical shift differences (Δδ) between diastereomeric amides. acs.orgacs.org

Table 1: Representative NMR Data for Bicyclo[2.2.1]heptane Derivatives

Compound Nucleus Chemical Shift (ppm) Key Correlations / Observations
6-Hydroxyimino-2-nitrobicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester ¹H 7.22 (br s, 1H), 4.38-4.22 (m, 2H), 3.74 (d, J = 1.0 Hz, 1H), 2.80-2.71 (m, 2H), 2.55-2.47 (m, 1H), 2.37 (dd, J = 3.3, 17.8 Hz, 1H), 2.27-2.17 (m, 1H), 2.00-1.95 (m, 1H), 1.86-1.81 (m, 1H), 1.31 (t, J = 7.1 Hz, 3H) Complex multiplet patterns indicative of the rigid bicyclic system. nih.gov
6-Hydroxyimino-2-nitrobicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester ¹³C 166.2, 159.8, 97.3, 63.1, 51.4, 40.0, 38.3, 34.8, 33.2, 13.8 Presence of signals for nitro-substituted carbon (97.3 ppm) and carbonyl carbon (166.2 ppm). nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its structural arrangement. e-bookshelf.deedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. In this compound, the most characteristic IR absorption bands are those corresponding to the nitro group (NO₂). These typically appear as two strong bands: one for the asymmetric stretching vibration (around 1530-1560 cm⁻¹) and another for the symmetric stretching vibration (around 1350-1390 cm⁻¹). The exact positions of these bands can be influenced by the electronic environment and stereochemistry of the nitro group. Other functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups in substituted derivatives, will also give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar bonds and symmetric vibrations. edinst.com It is particularly useful for characterizing the C-C framework of the bicyclo[2.2.1]heptane skeleton. While the nitro group is also Raman active, the C-H and C-C stretching and bending vibrations often dominate the spectrum. Differences in the Raman spectra between polymorphs of a compound can be used to identify different crystalline forms, as intermolecular interactions in the crystal lattice can affect the vibrational modes. americanpharmaceuticalreview.com

For a series of endo-nitronorbornanol compounds, IR and Raman spectroscopy, in conjunction with DFT calculations, were used to analyze vibrational characteristics and dynamical properties. researchgate.net The spectra of different polymorphs can show variations in band frequencies, intensities, and the number of bands due to differences in molecular interactions within the crystal unit cell. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Nitro (R-NO₂) Asymmetric Stretch 1530 - 1560 IR
Nitro (R-NO₂) Symmetric Stretch 1350 - 1390 IR
Carbonyl (C=O) Stretch ~1700 IR, Raman
Hydroxyl (O-H) Stretch 3200 - 3600 IR

Mass Spectrometry in Elucidating Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI), offers valuable structural clues. The rigid bicyclo[2.2.1]heptane skeleton often directs the fragmentation pathways. The molecular ion peak ([M]⁺) is usually observable, and its m/z value confirms the molecular weight. docbrown.info

Common fragmentation pathways for bicyclic alkanes involve the loss of small neutral molecules or radicals. For this compound, characteristic fragment ions would be expected from the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and subsequent rearrangements or fragmentations of the resulting carbocation. The fragmentation pattern can be complex, but it provides a unique fingerprint for the molecule. For example, the base peak in the mass spectrum of heptane (B126788) is m/z 43, corresponding to the [C₃H₇]⁺ ion. docbrown.info In the case of substituted bicyclo[2.2.1]heptanes, the fragmentation will be influenced by the nature and position of the substituents.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is invaluable for unambiguously establishing the absolute and relative stereochemistry of chiral centers within the this compound framework.

Crystal structure analyses of various substituted nitrobicyclo[2.2.1]heptane derivatives have been reported, confirming stereochemical assignments made by other methods and revealing detailed conformational information. iucr.orgjournals.co.zaresearchgate.net For instance, the structure of 1-nitrotricyclo[2.2.1.0²,⁶]heptan-3-ol, a related compound, was determined by a single-crystal X-ray diffraction study. journals.co.za The analysis of derivatives of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine by single-crystal X-ray crystallography was one of the methods used to confirm its absolute configuration. acs.orgacs.org

The detailed structural information from X-ray crystallography allows for a thorough analysis of non-covalent interactions that dictate the packing of molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.

Hydrogen Bonding: In derivatives of this compound containing hydroxyl or amine groups, hydrogen bonding plays a significant role in the supramolecular assembly. iucr.org The nitro group itself can act as a hydrogen bond acceptor. Studies on a series of endo-nitronorbornanol compounds revealed extensive intermolecular O-H···O and O-H···N hydrogen bonding, forming chains and more complex networks. researchgate.netiucr.org Interestingly, in several of these structures, intramolecular hydrogen bonding between the hydroxyl and nitro groups was absent, despite their potential proximity. iucr.org

Halogen Bonding: When halogen atoms are present as substituents, halogen bonds (e.g., Br···Br, Br···O) can be observed. iucr.org These interactions, where a halogen atom acts as an electrophilic species, can connect hydrogen-bonded chains into two- or three-dimensional structures. researchgate.netiucr.org

The analysis of these weak interactions provides a deeper understanding of the forces governing molecular recognition and crystal engineering. The conformation adopted by a molecule in a crystal is a result of the balance between minimizing intramolecular strain and maximizing favorable intermolecular interactions. semanticscholar.org

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules, a task that cannot be accomplished by standard NMR or MS. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. nih.gov While the bicyclo[2.2.1]heptane skeleton itself is chromophorically silent, the nitro group has a weak n→π* transition that can give rise to an ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. Computational prediction of ECD spectra using time-dependent density functional theory (TD-DFT) is a powerful tool for assigning the absolute configuration by comparing the calculated spectrum with the experimental one. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. mdpi.comdtic.mil VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecular framework through its vibrational modes. dtu.dk It is particularly effective for rigid systems like bicyclo[2.2.1]heptane derivatives. The combination of experimental VCD spectra with DFT calculations of theoretical spectra has become a reliable method for the unambiguous assignment of absolute configuration. acs.orgacs.orgdtic.mil This approach was successfully used to determine the absolute configuration of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, highlighting VCD as a rapid and effective method. acs.orgacs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. While it is an older technique, it can still provide valuable information, especially when correlated with ECD through the Kronig-Kramers relations. The specific rotation at a single wavelength (e.g., the sodium D-line, [α]D) is a routine measurement for chiral compounds but is generally insufficient on its own for absolute configuration assignment without reference to known compounds.

The application of these chiroptical techniques, especially when coupled with quantum chemical calculations, provides a robust and non-invasive means to establish the absolute stereochemistry of complex chiral molecules like this compound. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene
6-Hydroxyimino-2-nitrobicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester
3-exo-Isopropylbicyclo[2.2.1]heptan-2-endo-amine
1-Nitrotricyclo[2.2.1.0²,⁶]heptan-3-ol
Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide
Heptane
endo-Nitronorbornanol
(±)-Methyl 3-exo,6-exo-dichloro-5-endo-hydroxy-3-endo-nitrobicyclo[2.2.1]heptane-2-exo-carboxylate
(±)-3-exo,6-exo-Dibromo-5-endo-hydroxy-3-endo-nitrobicyclo[2.2.1]heptane-2-exo-carbonitrile
(±)-3-exo,6-exo-Dibromo-6-endo-nitro-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-ol
(±)-Methyl 3-exo,6-exo-dibromo-5-endo-hydroxy-3-endo-nitrobicyclo[2.2.1]heptane-2-exo-carboxylate
(±)-Methyl 3-exo,6-exo-dibromo-7-diphenylmethylidene-5-endo-hydroxy-3-endo-nitrobicyclo[2.2.1]heptane-2-exo-carboxylate

Computational and Theoretical Studies on 2 Nitrobicyclo 2.2.1 Heptane Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are pivotal in determining the precise three-dimensional arrangement of atoms and the distribution of electrons within the 2-nitrobicyclo[2.2.1]heptane framework. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to optimize the 3D structures of related bicyclic compounds. nih.gov

The electronic structure, including the energies of molecular orbitals (HOMO and LUMO) and the partial charges on individual atoms, can also be determined. This information is crucial for understanding the molecule's reactivity. For example, the calculated LUMO energies of halobridgehead compounds have been shown to correlate with their reduction potentials, providing a theoretical basis for their experimentally observed reactivity in electron transfer reactions. researchgate.net Similarly, the mechanism of Diels-Alder reactions involving nitroalkenes to form nitrobicyclo[2.2.1]heptene systems has been investigated using quantum chemical calculations, which helped in understanding the stepwise mechanism involving a zwitterionic intermediate. researchgate.net

Table 1: Representative Calculated Molecular Properties of Bicyclo[2.2.1]heptane Derivatives

Parameter Method Value Reference
Ionization Energy (Vertical) PE 9.44 eV nist.gov
C2-C3-C4 Bond Angle - 94° researchgate.net
Dihedral Angle (2-H and OH) Karplus Equation 111°

Note: Data is for related bicyclo[2.2.1]heptane systems and serves as an illustrative example of parameters obtained through computational methods.

Conformational Analysis and Energy Minimization Studies

The bicyclo[2.2.1]heptane framework is a rigid system, but the substituents, such as the nitro group at the C2 position, can adopt different spatial orientations, leading to various conformers. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, aims to identify the most stable conformers by calculating their relative energies. uci.edu Energy minimization studies are employed to locate the lowest energy conformation, which is presumed to be the most populated and experimentally relevant structure.

For instance, in substituted nitrobicyclo[2.2.1]heptan-2-ols, the relative stability of different isomers is influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl and nitro groups. journals.co.za Empirical force-field calculations have been used to suggest that a 2,7-relationship between nitro- and hydroxy-groups might be more favorable for the formation of bifurcated intramolecular hydrogen bonds compared to the 2,6-cases. journals.co.za

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For Diels-Alder reactions forming nitrobicyclo[2.2.1]heptene derivatives, computational modeling has been used to predict the reaction pathways. chemrxiv.org For example, in the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910), calculations using the M062X functional predicted the free energies of activation (ΔG‡) for the formation of exo- and endo-isomers to be 120.62 and 119.64 kJ mol-1, respectively. chemrxiv.org This slight preference for the endo transition state is consistent with the observed product distribution. chemrxiv.org

Prediction of Regio- and Stereoselectivity in Chemical Reactions

A significant application of reaction pathway modeling is the prediction of regio- and stereoselectivity. By comparing the activation energies of different possible reaction pathways, chemists can predict which isomer will be the major product.

In the Diels-Alder reaction of 2-nitropropene (B1617139) with cyclopentadiene, a separable 85:15 mixture of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene and the endo-methyl-exo-nitro epimer is obtained. rsc.org This selectivity can be rationalized by analyzing the transition state energies for the different approaches of the dienophile to the diene. Similarly, the high-pressure asymmetric Diels-Alder reactions of nitroalkenes with furans yield mixtures of stereoisomers, and the observed facial selectivity can be discussed in terms of the sugar-chain configuration and supported by computational analysis. researchgate.net

Furthermore, the stereoselectivity of reductions of nitrobicyclo[2.2.1]heptan-2-ones can be predicted by considering the steric hindrance of the reducing agent. The use of bulky reductants like Selectrides was expected to lead to a high degree of stereoselectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, have become powerful tools for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which can then be converted to chemical shifts. nih.gov These predicted shifts can be compared with experimental data to aid in structure elucidation and assignment of complex spectra. nih.govnmrdb.org

For complex bicyclic molecules, where spectral overlap can be significant, calculated chemical shifts can be invaluable. For example, a combination of DFT calculations and graph neural networks has been shown to provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov In the case of nitrobicyclo[2.2.1]heptane derivatives, ¹³C NMR data has been compiled and trends in chemical shifts have been described, which can be further rationalized through computational studies. rsc.org The through-space influence of the nitro group on the chemical shifts of nearby protons is a notable feature that can be investigated computationally.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the nitro group (around 1531-1356 cm⁻¹) in nitrobicyclo[2.2.1]heptene derivatives have been identified.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Representative Bicyclic System

Atom Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Reference
C1 45.3 47.6 organicchemistrydata.org
C2 30.1 32.3 organicchemistrydata.org

Note: This table illustrates the principle of comparing predicted and experimental shifts using a related system. Specific data for this compound would require dedicated calculations.

Studies on Strain Energy and Stability of the Bicyclic Framework

The high strain of these bicyclic systems can drive retro-condensation reactions. nih.govacs.org For example, the presence of a double bond in the norbornene system, as in 2-nitrobicyclo[2.2.1]hept-5-ene, increases the ring strain by about 33 kJ/mol compared to the saturated norbornane (B1196662), which can favor ring-opening reactions. acs.org The toxic effects of some strained hydrocarbons have been linked to the energy released upon oxidation, a process influenced by the inherent strain. plos.org

Strategic Applications of 2 Nitrobicyclo 2.2.1 Heptane in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the bicyclo[2.2.1]heptane skeleton make its nitro-substituted derivatives powerful building blocks for constructing stereochemically complex target molecules. The synthesis of these building blocks often commences with a Diels-Alder reaction between a nitroalkene and cyclopentadiene (B3395910). rsc.org This cycloaddition is generally favorable and typically yields adducts where the nitro group is predominantly in the endo position. To prevent stereochemical scrambling via the aci-nitro tautomer, which can lead to epimerization of the nitro group, a common strategy is to place a methyl group geminal to the nitro functionality.

Once formed, these nitrobicyclo[2.2.1]heptene adducts can be systematically functionalized. For instance, hydroboration-oxidation of the double bond can introduce a hydroxyl group, leading to various isomeric nitrobicyclo[2.2.1]heptan-2-ols. rsc.org These functionalized norbornanes, with their well-defined spatial arrangement of substituents, serve as versatile chiral synthons.

A significant application is in the synthesis of bioactive molecules. For example, the enantiomers of BRD4780 (3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride) were prepared on a multigram scale starting from a nitrobicyclo[2.2.1]heptene precursor. The initial Diels-Alder reaction produces a mixture of nitro adducts, which, after separation and subsequent reduction of the nitro group, yield the target amine.

The conversion of the nitro group in saturated 2-nitronorcamphane systems to a ketone via the Nef reaction has also been demonstrated, providing access to valuable intermediates like norcamphor (B56629) and phenylnorcamphor. acs.org This highlights the role of the nitro group as a masked carbonyl, further expanding the synthetic utility of the scaffold.

Table 1: Examples of Complex Molecules Derived from Nitrobicyclo[2.2.1]heptane Precursors
PrecursorTransformationResulting Molecule/Intermediate
5-exo-methyl-5-endo-nitrobicyclo[2.2.1]hepteneHydroboration-oxidation6-exo-methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol
2-nitro-3-phenylbicyclo[2.2.1]heptaneNef ReactionPhenylnorcamphor acs.org
2-nitrobicyclo[2.2.1]heptaneNef ReactionNorcamphor acs.org
rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-eneReduction of nitro groupBRD4780 (racemic)

Precursor to Chiral Auxiliaries and Organocatalysts

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While the rigid, enantiopure framework of bicyclo[2.2.1]heptane derivatives makes them ideal candidates for such applications, the direct use of This compound as a precursor to commercially or widely utilized chiral auxiliaries and organocatalysts is not extensively documented in the reviewed literature. However, related bicyclic systems have been successfully employed. For instance, a bicyclic β-amino acid scaffold has been applied as a chiral auxiliary in multicomponent reactions to prepare α-amino acid derivatives with high stereoselectivity. researchgate.net This demonstrates the potential of the bicyclo[2.2.1]heptane framework in stereocontrolled synthesis, even if the specific nitro-substituted parent compound's role as a precursor is still an emerging area.

Development of Novel Synthetic Methodologies Exploiting the Unique Reactivity of the Nitro Group and Bicyclic System

The unique structural and electronic properties of this compound derivatives have been leveraged to develop new synthetic methods. The predictable stereochemical outcomes dictated by the rigid bicyclic system, coupled with the electron-withdrawing nature and reactivity of the nitro group, are central to these methodologies.

The Diels-Alder reaction of nitroalkenes with cyclopentadiene is a cornerstone, providing initial access to the bicyclic system. rjpbcs.com The presence of the nitro group in the dienophile often enhances the endo-selectivity of the cycloaddition. rjpbcs.com For example, the reaction between 2-nitropropene (B1617139) and cyclopentadiene yields an 85:15 mixture of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene and its endo-methyl-exo-nitro epimer. rsc.org

A key methodological development is the use of the nitro group to direct the stereochemistry of subsequent reactions through neighboring-group participation . Research has shown that endo-nitrobicyclo[2.2.1]heptene isomers react with N-bromosuccinimide in methanol (B129727) to yield regio- and stereo-selectively functionalized nitrotrinorbornanols. rsc.org This transformation proceeds through the intramolecular participation of the nitro group during electrophilic bromination, highlighting its ability to act as an internal nucleophile. rsc.orgresearch-nexus.net This participation controls the stereochemical outcome of the functionalization of the carbon-carbon double bond.

Further transformations of the bicyclic system have been systematically explored. The various isomeric nitrobicyclo[2.2.1]heptan-2-ols, synthesized via hydroboration-oxidation, can be oxidized with reagents like ruthenium tetraoxide to produce a corresponding set of four isomeric nitrobicyclo[2.2.1]heptan-2-ones. rsc.org These ketones can then be reduced to the corresponding endo-alcohols, providing access to a full suite of eight isomeric nitronorbornanols. rsc.org

Table 2: Key Synthetic Transformations and Methodologies
Reaction TypeReactantsKey FeatureProduct Type
Diels-Alder Cycloaddition2-Nitropropene, CyclopentadieneHigh endo-selectivity for the nitro group. rjpbcs.com5-Methyl-5-nitrobicyclo[2.2.1]heptene isomers
Neighboring-Group Participationendo-Nitrobicyclo[2.2.1]heptene, N-Bromosuccinimide, MethanolThe endo-nitro group acts as an internal nucleophile, controlling stereoselectivity. rsc.orgRegio- and stereo-selectively functionalized nitrotrinorbornanols rsc.org
Hydroboration-Oxidation5-Methyl-5-nitrobicyclo[2.2.1]hepteneStereoselective addition to the double bond, directed by the bicyclic frame. rsc.orgNitrobicyclo[2.2.1]heptan-2-exo-ols rsc.org
OxidationNitrobicyclo[2.2.1]heptan-2-ols, Ruthenium tetraoxideConversion of alcohol to ketone. rsc.orgNitrobicyclo[2.2.1]heptan-2-ones rsc.org
Reduction (Nef Reaction)2-Nitronorcamphane, AcidConversion of a saturated nitro group to a carbonyl. acs.orgNorcamphor acs.org

Role in the Synthesis of Scaffolds Relevant to Advanced Materials (excluding material properties)

The this compound framework serves as a foundational scaffold for the synthesis of more complex structures intended for use in advanced materials. The focus here is on the construction of these molecular backbones, rather than their final material properties.

One significant area is the preparation of fluorinated bicyclic compounds. Fluorinated building blocks are crucial for creating unique materials. A synthetic approach involves the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like cyclopentadiene. This method produces a series of novel monofluorinated norbornenes in high yield. These fluorinated cycloadducts are themselves versatile building blocks. For example, the double bond can be functionalized, such as through treatment with m-chloroperbenzoic acid (m-CPBA), to afford fluorinated epoxynorbornane derivatives. This epoxidation creates a new reactive site on the scaffold, allowing for further synthetic elaboration toward specialized materials.

Additionally, the synthesis of bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgeheads has been developed, which can serve as versatile building blocks in organic synthesis. nih.gov The epoxidation of 5-endo-nitrobicyclo[2.2.1]heptene, followed by rearrangement with a Lewis acid like magnesium bromide, leads to the formation of nitrotricyclo[2.2.1.02,6]heptan-3-ol, a complex tricyclic scaffold. journals.co.za These synthetic routes demonstrate how the fundamental nitrobicyclo[2.2.1]heptane structure is a key starting point for generating intricate molecular architectures suitable for incorporation into advanced materials.

Perspectives and Future Research Directions for 2 Nitrobicyclo 2.2.1 Heptane Chemistry

Exploration of New Catalytic Approaches for Synthesis and Transformation

The development of novel catalytic methods for the synthesis and functionalization of 2-nitrobicyclo[2.2.1]heptane is a promising avenue for future research. While classical methods for the synthesis of nitroalkanes exist, modern catalytic approaches offer greater efficiency, selectivity, and functional group tolerance.

Recent advances in transition metal-catalyzed C-H activation present a powerful tool for the direct introduction of a nitro group into the bicyclo[2.2.1]heptane skeleton or for the functionalization of pre-existing this compound. snnu.edu.cnrsc.org Palladium catalysis, in particular, has shown great promise in C-H functionalization. snnu.edu.cn The development of chiral ligands for such reactions could also enable the enantioselective synthesis of this compound derivatives. acs.orgnih.gov

Organocatalysis offers another mild and efficient approach for the transformation of this compound. For instance, the acidic proton at the α-position to the nitro group can be utilized in organocatalytic Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds. mdpi.com Furthermore, catalytic reduction of the nitro group to an amine can be achieved using various metal catalysts, providing access to valuable amino-substituted bicyclo[2.2.1]heptane derivatives.

Below is a table summarizing potential catalytic approaches for the synthesis and transformation of this compound.

Catalytic ApproachDescriptionPotential Application to this compound
Palladium-Catalyzed C-H Nitration Direct introduction of a nitro group onto a C-H bond using a palladium catalyst and a nitrating agent. mdpi.comDirect synthesis of this compound from bicyclo[2.2.1]heptane.
Organocatalytic Michael Addition Addition of the nitronate derived from this compound to Michael acceptors. mdpi.comFormation of C-C bonds and elaboration of the bicyclic scaffold.
Catalytic Reduction of Nitro Group Reduction of the nitro group to an amine using metal catalysts (e.g., Pd/C, Raney Ni).Synthesis of 2-aminobicyclo[2.2.1]heptane derivatives.
Metal-Catalyzed Cross-Coupling Coupling of a functionalized this compound with various partners.Introduction of aryl, alkyl, or other functional groups.
Enantioselective Catalysis Use of chiral catalysts to control the stereochemistry of reactions. acs.orgnih.govSynthesis of enantiomerically pure derivatives of this compound.

Investigation of Emerging Reactivity Modes and Novel Transformations

The unique electronic properties of the nitro group can be harnessed to explore emerging reactivity modes and novel transformations of this compound. The formation of nitronate anions from nitroalkanes is a well-established reactivity, but recent research has focused on the umpolung (reactivity reversal) of this functionality. researchgate.net

The generation of α-nitroalkyl radicals from nitroalkanes opens up new possibilities for carbon-carbon bond formation. These radicals can participate in various coupling reactions, offering a complementary approach to traditional ionic pathways. The exploration of such radical-mediated transformations with this compound could lead to the discovery of novel synthetic methodologies.

Furthermore, the nitro group can act as a versatile precursor for other functional groups. For instance, the Nef reaction allows for the conversion of a primary or secondary nitroalkane into a carbonyl compound. mdpi.com The development of milder and more efficient conditions for such transformations, as applied to this compound, would be of significant interest. Cycloaddition reactions involving nitroalkenes derived from this compound also represent a promising area for the construction of complex polycyclic systems. nih.gov

The following table outlines potential novel transformations for this compound.

TransformationDescriptionPotential Outcome
Radical-Mediated C-H Functionalization Generation of an α-nitro radical from this compound followed by reaction with various partners.Introduction of functional groups at the α-position to the nitro group.
[3+2] Cycloaddition of Nitronates Reaction of the nitronate of this compound with dipolarophiles.Synthesis of novel heterocyclic systems fused to the bicyclic core.
Domino Reactions A sequence of reactions where the product of one reaction is the substrate for the next, occurring in a single pot.Rapid construction of complex molecules from simple starting materials.
Photoredox Catalysis Use of visible light to initiate radical reactions. beilstein-journals.orgMild and selective transformations of this compound.
Umpolung of Reactivity Reversal of the normal polarity of the functional group, allowing for novel bond formations. researchgate.netAccess to previously inaccessible synthetic disconnections.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of flow chemistry and sustainable synthesis methodologies into the chemistry of this compound offers significant advantages in terms of safety, efficiency, and environmental impact. researchgate.neteuropa.eu The synthesis and manipulation of nitro compounds, which can be energetic, can be performed more safely in continuous flow reactors due to the small reaction volumes and enhanced heat and mass transfer. europa.eunih.gov

Green chemistry principles can also be applied to the synthesis of this compound. This includes the use of greener solvents, the development of atom-economical reactions, and the use of renewable starting materials. For example, the oxidation of oximes or amines to nitro compounds can be performed using environmentally benign oxidants such as hydrogen peroxide. organic-chemistry.org

A comparison of batch versus flow synthesis for nitro compounds is presented in the table below.

FeatureBatch SynthesisFlow Synthesis
Safety Higher risk due to large volumes of potentially energetic materials.Improved safety due to small reaction volumes and better heat control. europa.eu
Scalability Scaling up can be challenging and may require significant process redesign.Easier to scale up by running the reactor for longer times or by parallelization. nih.gov
Process Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. researchgate.net
Efficiency Can be less efficient due to slower heat and mass transfer.Higher efficiency due to enhanced mixing and heat transfer. researchgate.net
Sustainability May generate more waste and have a larger environmental footprint.Potential for reduced waste, catalyst recycling, and use of greener solvents. unicam.it

Advanced Computational Studies for Predictive Chemistry and Reaction Design

Advanced computational studies, particularly using Density Functional Theory (DFT), can provide invaluable insights into the reactivity, stereoselectivity, and reaction mechanisms of this compound. acs.org These studies can be used to predict the feasibility of new reactions, to rationalize experimental observations, and to design more efficient and selective catalysts. acs.orgmdpi.com

For example, DFT calculations can be employed to model the transition states of various reactions involving this compound, allowing for the prediction of activation energies and the identification of the most favorable reaction pathways. acs.orgnih.gov This information can be used to optimize reaction conditions and to design catalysts that lower the activation barriers of desired transformations.

Computational studies can also be used to investigate the stereochemical outcome of reactions involving this compound. The rigid bicyclic framework of this molecule presents unique stereochemical challenges and opportunities. DFT calculations can help to elucidate the factors that control the diastereoselectivity and enantioselectivity of reactions, guiding the development of stereoselective synthetic methods. nih.govunimi.it

The table below highlights the potential applications of computational studies in the chemistry of this compound.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Calculation of reaction energies, transition state structures, and activation barriers. acs.orgPrediction of reaction feasibility, elucidation of reaction mechanisms, and rationalization of stereochemical outcomes. acs.org
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules and reaction intermediates.Understanding the role of solvent effects and conformational dynamics in reactivity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with chemical reactivity or biological activity.Design of new this compound derivatives with desired properties.
Virtual Screening In silico screening of large libraries of compounds for potential reactivity or bioactivity.Identification of promising new catalysts or substrates for experimental investigation.

Unexplored Stereochemical Aspects and Chiral Pool Applications

The rigid and conformationally constrained bicyclo[2.2.1]heptane skeleton provides a unique platform for exploring stereochemical control in organic synthesis. The synthesis of enantiomerically pure this compound and its derivatives is a key challenge and a significant opportunity for future research.

The chiral pool approach, which utilizes readily available chiral natural products as starting materials, offers a powerful strategy for the synthesis of enantiopure this compound derivatives. pwr.edu.pl For example, chiral terpenes or sugars could potentially be converted into functionalized bicyclo[2.2.1]heptane precursors for the introduction of the nitro group. pwr.edu.pl

Once obtained in enantiomerically pure form, this compound can serve as a versatile chiral building block for the synthesis of more complex molecules. The nitro group can be transformed into a variety of other functional groups, allowing for the elaboration of the bicyclic scaffold in a stereocontrolled manner. The rigid nature of the bicyclo[2.2.1]heptane framework can also be exploited to control the stereochemistry of reactions at remote positions.

The table below lists potential chiral starting materials and target molecules in the context of this compound chemistry.

Chiral Starting MaterialPotential TransformationTarget Chiral Molecule
(+)- or (-)-Camphor Functional group manipulations and introduction of a nitro group.Enantiopure this compound derivatives.
Carbohydrates (e.g., D-glucose) Conversion to a bicyclic precursor followed by nitration.Chiral polyhydroxylated 2-nitrobicyclo[2.2.1]heptanes.
Terpenes (e.g., α-pinene) Ring-opening/ring-closing sequences to form the bicyclo[2.2.1]heptane core.Chiral terpenoid-derived 2-nitrobicyclo[2.2.1]heptanes.
Enantiopure this compound Derivatization of the nitro group and the bicyclic skeleton.Complex natural products, pharmaceuticals, and chiral ligands. acs.orgnih.govnii.ac.jp

Q & A

Q. What synthetic methodologies are effective for incorporating nitro groups into the bicyclo[2.2.1]heptane scaffold?

Nitration strategies often involve electrophilic substitution or cycloaddition approaches. For example, formal [4+2] cycloaddition reactions can construct the bicyclic framework, followed by functionalization using nitrating agents like HNO₃/H₂SO₄. Reaction conditions (e.g., low temperature to mitigate ring strain) are critical to prevent decomposition .

Q. How does the bicyclo[2.2.1]heptane structure influence the chemical stability of 2-nitro derivatives?

The rigid bicyclic system enhances stability by reducing conformational flexibility, minimizing side reactions. Computational studies show that C–NO₂ bond dissociation energies (BDEs) in this scaffold are ~30% higher than in linear analogues, reducing impact sensitivity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 2-Nitrobicyclo[2.2.1]heptane?

  • ¹³C NMR : Resolves substituent positions (e.g., nitro group at C2 shifts δ ~90-100 ppm).
  • IR Spectroscopy : Confirms nitro group presence (asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹).
  • X-ray Crystallography : Definitive for stereochemical assignments (e.g., distinguishing endo vs. exo nitro placement) .

Advanced Research Questions

Q. How can computational methods predict detonation properties and thermodynamic stability of this compound derivatives?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates heats of formation (HOFs) via isodesmic reactions. Detonation velocity (D) and pressure (P) are derived using Kamlet-Jacobs equations:

D=1.01×(ρ×HOF)0.5,P=1.55×ρ2×HOFD = 1.01 \times \left(\rho \times HOF\right)^{0.5}, \quad P = 1.55 \times \rho^2 \times HOF

For a derivative with ρ = 1.85 g/cm³ and HOF = 450 kJ/mol, predicted values are D ≈ 8.5 km/s and P ≈ 32 GPa .

Q. What experimental approaches resolve contradictions between computational predictions and observed reactivity in nitro-substituted bicycloheptanes?

  • Kinetic Isotope Effects : ¹⁵N-labeled nitro groups track decomposition pathways.
  • High-Pressure XRD : Validates computational density predictions under detonation-like conditions.
  • Impact Sensitivity Tests : Correlate BDEs (from DFT) with experimental drop-weight impact thresholds .

Q. What enantioselective strategies enable asymmetric synthesis of this compound?

  • Chiral Catalysts : Bis(oxazoline)-Cu complexes induce asymmetry during cycloaddition (e.g., >90% ee).
  • Auxiliary-Based Methods : Bornane sulcam directs nitro group installation, with stereochemistry confirmed by chiral HPLC .

Methodological Considerations

  • Data Contradictions : Discrepancies between theoretical and experimental stability metrics require multi-method validation (e.g., combining DFT with shock tube testing) .
  • Stereochemical Nomenclature : Use IUPAC endo/exo and syn/anti descriptors for precise communication of substituent orientation .

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